8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol
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Overview
Description
8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol is a complex organic compound characterized by the presence of a trifluoromethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.
2-Fluorobenzofuran: Exhibits antibacterial properties.
Uniqueness
8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol is unique due to its specific structural configuration, which combines the trifluoromethyl group with the indeno-furan framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11F3O2 |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ol |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(16)5-3-7-1-2-9-8(10(7)11)4-6-17-9/h1-2,16H,3-6H2 |
InChI Key |
HSYDVMDPGDHFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC3=C2CCO3)(C(F)(F)F)O |
Origin of Product |
United States |
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